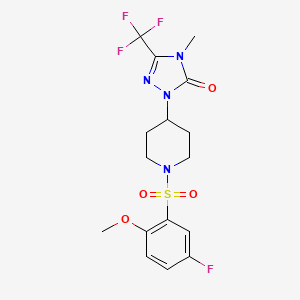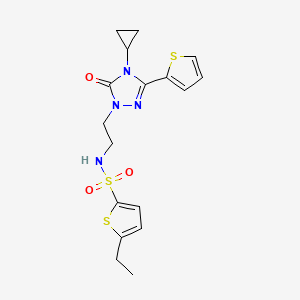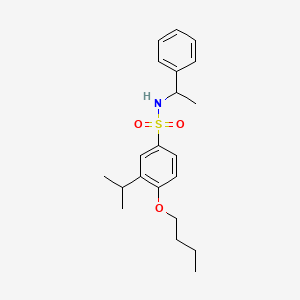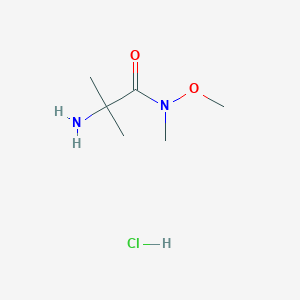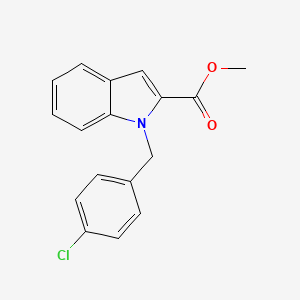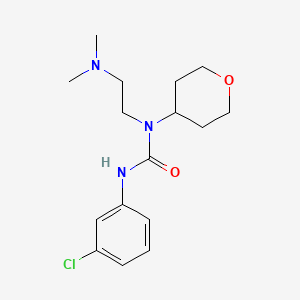![molecular formula C19H21BrN2O2 B2754956 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034358-83-1](/img/structure/B2754956.png)
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amide derivatives and has a molecular formula of C19H20BrNO2.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to decrease the production of pro-inflammatory cytokines, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research. These include:
1. Further studies to elucidate the precise mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of more efficient synthesis methods to increase the yield of this compound.
4. Investigation of its potential to be used in combination with other drugs for synergistic effects.
In conclusion, 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a promising compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with 3-methoxyazetidine to form 3-(2-bromophenyl)-3-methoxyazetidine. This intermediate is then reacted with 4-aminophenylpropan-1-one to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research are vast. It has been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and antinociceptive properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYYWSJOHIYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

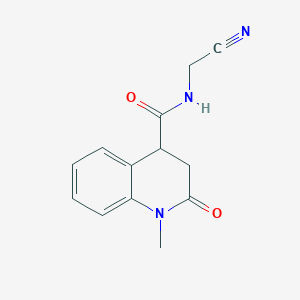
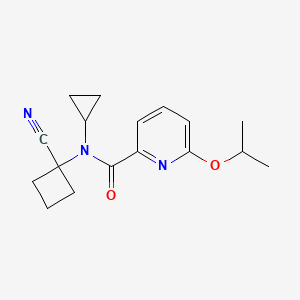
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)
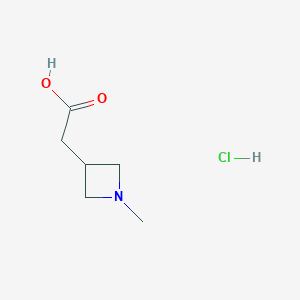
![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)
![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
